

Application Note: Human Pharmacokinetics of ABT-518

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Compound Focus: Abt-518

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Compound: **ABT-518**, a novel matrix metalloproteinase (MMP) inhibitor. **Study Type:** Phase I clinical trial. **Objective:** To investigate the pharmacokinetics, pharmacodynamics, and metabolism of orally administered **ABT-518** in humans [1].

Summary of Key Pharmacokinetic Data

The following table summarizes the primary single-dose pharmacokinetic parameters of **ABT-518** derived from the phase I trial [1].

Pharmacokinetic Parameter	Value
Time to Peak Plasma Levels (T _{max})	4 - 8 hours
Estimated Clearance (Cl/F)	~ 3 L/h
Estimated Volume of Distribution (V/F)	> 70 L
Terminal Half-Life (T _{1/2})	~ 20 hours

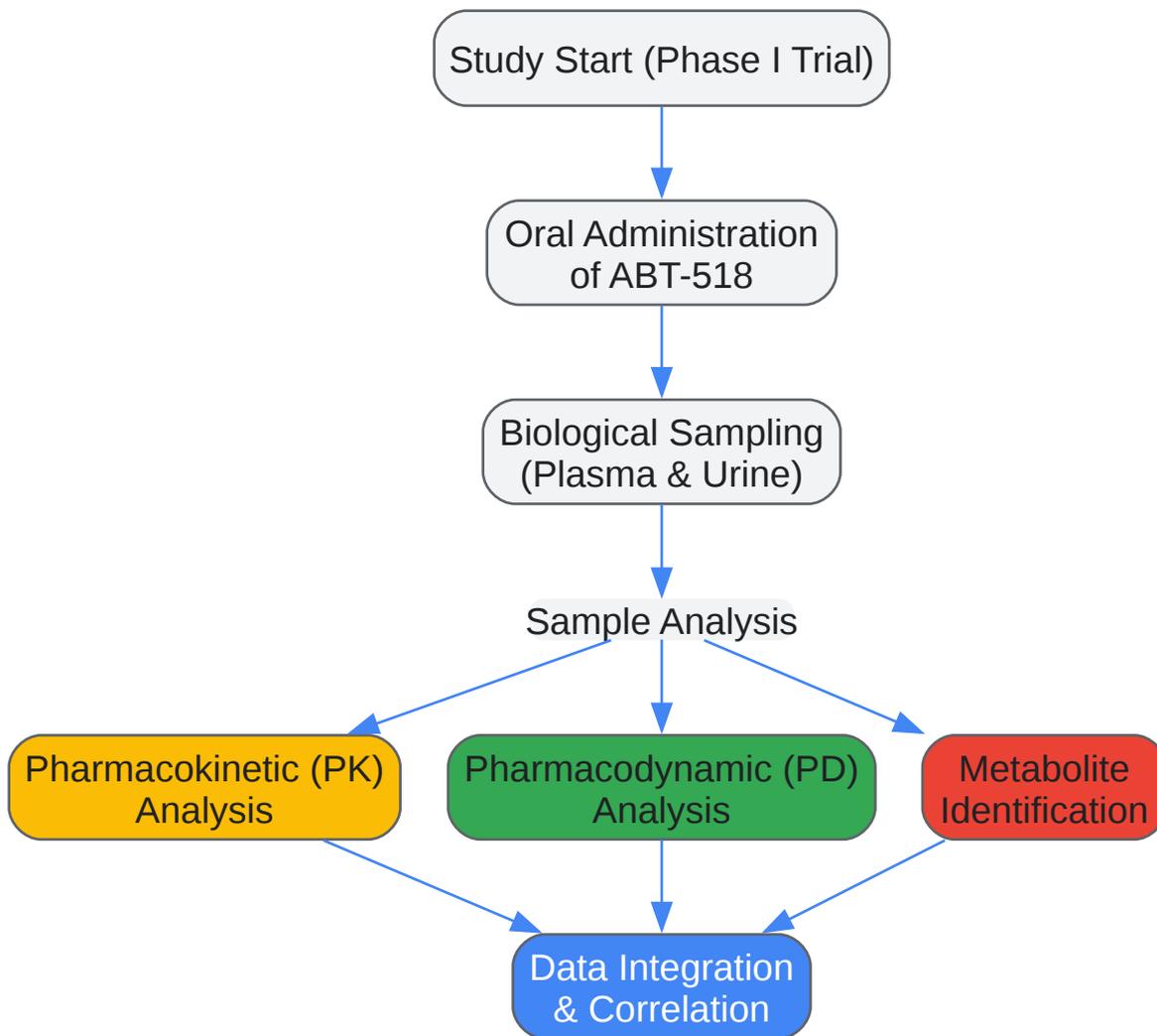
Key Findings and Interpretations

- **Extensive Metabolism:** **ABT-518** was extensively metabolized in humans, with at least six different metabolites identified [1].
- **Pharmacodynamics:** The study monitored angiogenic growth factors (bFGF, VEGF) and MMP levels (total MMP-9, MMP-2, MMP-9 activity). However, **no significant correlations** could be established between the pharmacokinetics of **ABT-518** and these pharmacodynamic markers [1].
- **Synthesis:** A separate radiolabeled version, [³H]**ABT-518**, was synthesized for research purposes with a radiochemical purity of 99.4% [2].

Notes on Methodology and Data Gaps

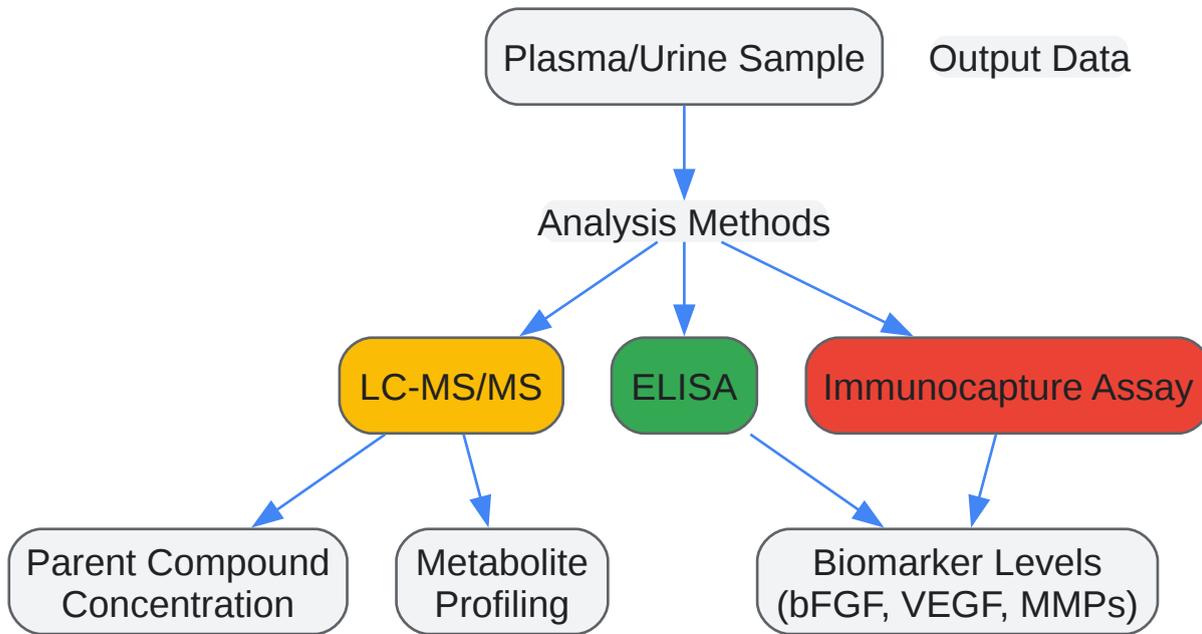
While the published study states the analytical methods used, it lacks the detailed, step-by-step protocols required for replication. The following workflows are inferred from the study description.

Figure 1: Inferential Workflow for Clinical PK/PD Study of ABT-518 This diagram outlines the high-level workflow of the clinical pharmacokinetic and pharmacodynamic study.



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Figure 2: Inferential Sample Analysis Methodology This diagram illustrates the methods mentioned for analyzing plasma and urine samples.



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Important Limitations for Researchers

- **Dated Information:** The core pharmacokinetic data is from **2002**. The field of bioanalytical methods (especially LC-MS/MS) has advanced significantly since then [1].
- **Lack of Protocol Granularity:** Crupecific details are absent, including:
 - **LC-MS/MS protocol:** column type, mobile phase composition, ionization mode, MRM transitions.
 - **ELISA/Immunocapture protocols:** kit manufacturers, catalog numbers, detailed incubation steps.
 - **Sample preparation:** specific procedures for plasma/urine before analysis.
 - **Metabolite identification:** methods for structural elucidation of the six metabolites.
- **Limited Dataset:** The study involved only six patients, which is typical for an early phase I trial but provides limited data on inter-individual variability [1].

Conclusion and Research Implications

ABT-518 demonstrated pharmacokinetic properties in humans consistent with once-daily oral dosing (long half-life, extensive distribution). The lack of correlation between PK and PD markers suggests that its complex disposition in the body may not be directly reflected by the measured systemic biomarkers [1].

For contemporary research on MMP inhibitors, this study serves as a historical benchmark. Developing a modern protocol would require leveraging current best practices in bioanalysis, which are not detailed in the available source.

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References

1. Clinical pharmacokinetics, pharmacodynamics and metabolism of the... [pubmed.ncbi.nlm.nih.gov]
2. Synthesis of [3H] ABT - 518 , a matrix metalloproteinase inhibitor... | CoLab [colab.ws]

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